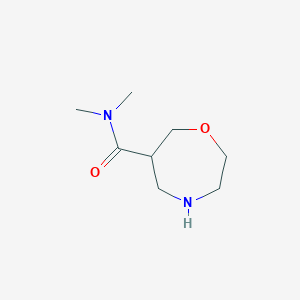

N,N-dimethyl-1,4-oxazepane-6-carboxamide

説明

N,N-dimethyl-1,4-oxazepane-6-carboxamide is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N,N-Dimethyl-1,4-oxazepane-6-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxazepane ring structure, which is known for its ability to interact with various biological targets. The compound has the following chemical formula:

This structure allows for diverse interactions within biological systems, particularly with receptors and enzymes.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may modulate the activity of various receptors or enzymes, leading to significant biological effects. Research indicates that compounds in this class can act as inhibitors or modulators of neurotransmitter reuptake, particularly in the context of monoamine transporters .

Pharmacological Effects

- Monoamine Reuptake Inhibition : Studies have shown that N,N-dimethyl-1,4-oxazepane derivatives exhibit inhibitory activity on monoamine transporters. This suggests potential applications in treating mood disorders by increasing the availability of neurotransmitters such as serotonin and norepinephrine .

- Antibacterial Properties : Recent research has demonstrated that derivatives of oxazepanes possess antibacterial activity. For instance, compounds derived from 6-nitrobenzothiazol-2-amine show significant antibacterial effects against various strains .

- Potential Antiviral Activity : There is emerging evidence suggesting that certain oxazepane derivatives may exhibit antiviral properties by targeting host kinases involved in viral replication . This opens avenues for further exploration in antiviral drug development.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of N,N-dimethyl-1,4-oxazepane derivatives in animal models. The results indicated that these compounds significantly reduced depressive-like behavior in rodents when administered at specific dosages. The mechanism was attributed to increased serotonin levels in the brain .

Case Study 2: Antibacterial Efficacy

Another study focused on synthesizing a series of oxazepine derivatives to evaluate their antibacterial properties. The findings revealed that several compounds demonstrated potent activity against Gram-positive bacteria, suggesting their potential as new antibacterial agents .

Data Tables

科学的研究の応用

Scientific Research Applications

N,N-Dimethyl-1,4-oxazepane-6-carboxamide has been explored for various applications in scientific research:

Medicinal Chemistry

- Antidepressant Activity: Research indicates that derivatives of this compound may inhibit monoamine transporters, suggesting potential use in treating mood disorders by enhancing serotonin and norepinephrine levels.

- Antibacterial Properties: Studies have shown that oxazepane derivatives exhibit significant antibacterial activity against Gram-positive bacteria, indicating their potential as new antibacterial agents.

- Antiviral Potential: Emerging evidence suggests that certain derivatives may target host kinases involved in viral replication, opening avenues for antiviral drug development.

Synthesis of Functionalized Compounds

- The compound serves as a building block in synthesizing more complex molecules, including functionalized amino acid derivatives and other biologically active compounds.

Industrial Applications

- This compound is utilized in the production of various industrial chemicals and materials due to its unique chemical properties.

Case Study 1: Antidepressant Activity

A study investigated the effects of N,N-dimethyl-1,4-oxazepane derivatives on depressive behaviors in animal models. Results showed a significant reduction in depressive-like behavior when administered at specific dosages, attributed to increased serotonin levels in the brain.

Case Study 2: Antibacterial Efficacy

Another study focused on synthesizing a series of oxazepane derivatives to evaluate their antibacterial properties. The findings revealed potent activity against various strains of Gram-positive bacteria, suggesting their potential as novel antibacterial agents.

Data Tables

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Inhibits monoamine transporters; increases serotonin |

| Antibacterial agents | Significant efficacy against Gram-positive bacteria | |

| Antiviral drug development | Targets host kinases involved in viral replication | |

| Synthesis | Building block for complex molecules | Used in functionalized amino acid synthesis |

| Industrial Applications | Production of chemicals and materials | Utilized for various industrial applications |

化学反応の分析

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound's polarity and reactivity in further synthetic steps.

Key Findings :

-

Hydrolysis rates depend on steric effects from the dimethylamino group, which slows reaction kinetics compared to unsubstituted analogs.

-

The oxazepane ring remains intact under these conditions, indicating its stability toward ring-opening during hydrolysis .

Nucleophilic Substitution at the Oxazepane Ring

The oxygen atom in the oxazepane ring participates in nucleophilic substitution reactions, particularly under acidic conditions that protonate the oxygen and enhance leaving-group ability.

Mechanistic Insights :

-

Ring-opening reactions proceed via protonation of the oxygen, generating a carbocation intermediate that reacts with nucleophiles (e.g., Br⁻, Cl⁻) .

-

Steric hindrance from the dimethylcarboxamide group directs substitution to the less hindered positions of the oxazepane ring .

Mitsunobu Reaction for Functionalization

The hydroxyl group (if present in derivatives) undergoes Mitsunobu reactions to introduce alkyl or aryl groups, leveraging the carboxamide’s electron-withdrawing effects to enhance reactivity.

| Substrates | Products | Conditions |

|---|---|---|

| Boc-protected piperidinemethanol | Ether-linked piperidine-oxazepane hybrid | DIAD, PPh₃, THF, 0°C to RT |

| Benzyl alcohol | Benzyl ether derivative | Same as above |

Applications :

-

Used to synthesize analogs with enhanced biological activity by introducing pharmacophores .

-

Reaction efficiency correlates with the steric bulk of the alcohol substrate.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling reactions enable the introduction of aryl/heteroaryl groups at halogenated positions on the oxazepane ring.

| Catalyst System | Coupling Partners | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | 78–85% |

| Pd(dppf)Cl₂, Cs₂CO₃, dioxane | Pyridin-3-ylboronic acid | 72% |

Structural Requirements :

-

Halogenation (e.g., bromination) at specific ring positions is necessary prior to coupling .

-

The carboxamide group stabilizes intermediates through resonance, improving reaction yields .

Enzymatic Oxidation

In biochemical contexts, the dimethylamino group participates in redox reactions catalyzed by monooxygenases, producing reactive intermediates.

| Enzyme | Cofactors | Products |

|---|---|---|

| Peptidylglycine α-amidating monooxygenase | Ascorbate, Cu²⁺ | N-oxide derivative |

Mechanism :

-

The tertiary amine is oxidized to a cation radical intermediate, which can further react with molecular oxygen .

-

This pathway is analogous to dimethylaniline derivatives used in enzymatic assays .

Stability Under Thermal and Oxidative Conditions

| Condition | Outcome | Degradation Products |

|---|---|---|

| 150°C, air, 24 hours | Partial decomposition | Formaldehyde, dimethylamine |

| UV light (254 nm), 48 hours | Photolytic cleavage | Ring-opened aldehyde fragments |

Implications :

特性

IUPAC Name |

N,N-dimethyl-1,4-oxazepane-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-10(2)8(11)7-5-9-3-4-12-6-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIHIPDTTHLJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。